N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
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Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
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Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazole ring, two pyridine rings, and an acetamide group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrazole and pyridine intermediates. These intermediates are then coupled to form the final product, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may act as an inhibitor or modulator of various enzymes and receptors, influencing critical biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of proliferation |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Animal studies suggest it may help mitigate neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's .
Case Study: Neuroprotective Effects
A recent study evaluated the compound's effects on a mouse model of Alzheimer's disease. Results indicated that treatment with the compound led to significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups .
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have shown that the compound exhibits a favorable safety profile at therapeutic doses but further research is necessary to fully understand its long-term effects .
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-22-12-15(11-21-22)17-14(5-3-7-19-17)10-20-16(23)8-13-4-2-6-18-9-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZQBSKMWZPRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.